[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride
CAS No.: 1185504-45-3
Cat. No.: VC2905238
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185504-45-3 |
|---|---|
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | [4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H |
| Standard InChI Key | MRIRSQOLACCREV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl |
Introduction
Chemical Identity and Basic Properties
4-(2-Aminoethoxy)phenylmethanone hydrochloride (CAS No. 1185504-45-3) is an organic compound belonging to the class of substituted phenyl ketones. It features a phenyl group attached to a methanone moiety, which is further substituted with an aminoethoxy group . The compound exhibits both aromatic and aliphatic characteristics due to the presence of aromatic rings and aliphatic chains in its structure.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1185504-45-3 |
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | [4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H |
| Standard InChIKey | MRIRSQOLACCREV-UHFFFAOYSA-N |
| Physical Appearance | Crystalline solid |
Structural Characteristics
Molecular Structure
The compound consists of two primary structural components: a benzophenone scaffold and an aminoethoxy substituent. The benzophenone portion comprises two benzene rings connected by a carbonyl group (methanone), while the aminoethoxy chain extends from one of the benzene rings . The hydrochloride salt formation occurs at the primary amine group, enhancing the compound's solubility and stability in various applications.
Structural Comparisons
When compared to similar compounds like 4-(2-Hydroxyethoxy)phenylmethanone (CAS: 14814-17-6), the key difference is the presence of an amino group instead of a hydroxyl group at the terminal position of the ethoxy chain . This structural modification significantly alters the compound's reactivity profile and potential applications in chemical and biological systems.
Synthesis Methodologies
Proposed Synthetic Route
A feasible synthetic pathway may involve:
-
Starting with 4-hydroxybenzophenone as the base material
-
Etherification with a suitable haloethylamine derivative (such as 2-bromoethylamine)
-
Formation of the hydrochloride salt
This approach is supported by established methods for synthesizing related compounds such as (4-(2-bromoethoxy)phenyl)(phenyl)methanone, which involves the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of K2CO3 . The method typically involves refluxing the reactants in acetone, followed by purification via column chromatography.
Table 2: Potential Reaction Conditions for Synthesis
| Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | 4-Hydroxybenzophenone, 2-bromoethylamine (or protected derivative), K2CO3 | Acetone, reflux, 48h | Formation of ether linkage |
| 2 | Product from step 1, HCl | Appropriate solvent, controlled temperature | Formation of hydrochloride salt |
Physical and Chemical Properties
Solubility and Stability
The hydrochloride salt form enhances the compound's solubility in polar solvents compared to its free base form. This improved solubility profile makes it more suitable for various applications, particularly in biological testing where aqueous solubility is often required.
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding the potential properties and applications of 4-(2-Aminoethoxy)phenylmethanone hydrochloride:
Table 3: Comparison with Structural Analogs
| Compound | CAS Number | Key Structural Difference | Potential Impact on Properties |
|---|---|---|---|
| 4-(2-Hydroxyethoxy)phenylmethanone | 14814-17-6 | Terminal hydroxyl instead of amino group | Different hydrogen bonding patterns; reduced nucleophilicity |
| (4-(2-Aminoethyl)phenyl)(phenyl)methanone | 101089-44-5 | Direct C-C bond instead of ether linkage | Different conformational flexibility; altered electronic properties |
| (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride | 24095-40-7 | Shorter aminomethyl chain instead of aminoethoxy | Reduced flexibility; different spatial arrangement of the amino group |
Functional Group Contributions
The specific arrangement of functional groups in 4-(2-Aminoethoxy)phenylmethanone hydrochloride contributes to its unique chemical profile:
-
The benzophenone moiety provides a rigid, planar aromatic system with potential for π-π interactions
-
The ether linkage imparts conformational flexibility while maintaining a specific spatial arrangement
-
The primary amine offers nucleophilicity and hydrogen bonding capabilities, enhanced in the hydrochloride form
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume